N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-10-6-11(2)20-18(22)13(10)9-19-17(21)12-7-14(23-3)16(25-5)15(8-12)24-4/h6-8H,9H2,1-5H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBSEXHHJLGRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Chemical Formula : C₁₈H₃₀N₂O₄
- Molecular Weight : 342.45 g/mol
- IUPAC Name : N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
This compound functions primarily as an inhibitor of the enzyme EZH2 (Enhancer of Zeste Homolog 2), which is involved in the regulation of gene expression through histone methylation. This inhibition can lead to reactivation of tumor suppressor genes and has implications in cancer therapy.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
-
Anticancer Activity :
- In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including lymphoma and leukemia cells. The IC50 values indicate significant potency in inhibiting cell proliferation.
- A study demonstrated that treatment with this compound resulted in apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in lymphoma cells | |
| Neuroprotection | Reduces oxidative stress in neuronal models | |
| Anti-inflammatory | Inhibits cytokine production |
Detailed Research Findings
- Anticancer Studies :
- Neuroprotection :
- Inflammation Modulation :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, research demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It appears to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Studies indicate that it can enhance cognitive function and may be beneficial in treating conditions such as Alzheimer's disease .
Anti-inflammatory Properties
In vitro studies have shown that N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide can inhibit pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory conditions .
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting potent anticancer activity. The study concluded that the compound could be a lead for developing new anticancer therapies .
Case Study 2: Neuroprotection
Research published in Neuroscience Letters explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings showed that treatment with the compound significantly reduced markers of oxidative stress and apoptosis, indicating its potential utility in neurodegenerative disease management .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of dihydropyridinone derivatives, many of which are designed as epigenetic inhibitors (e.g., EZH2 or BET inhibitors). Below is a comparative analysis of structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity and Target Specificity :
- The target compound’s 3,4,5-trimethoxybenzamide group differentiates it from analogs like EPZ011989, which incorporates a morpholine-propargyl chain for enhanced EZH2 binding . Valemetostat, meanwhile, uses a chlorobenzodioxole-carboxamide system for improved pharmacokinetics .
- DM-04 and related pyrrole derivatives (DM-05 to DM-11) prioritize aromatic substituents (e.g., fluorobenzyl, methoxybenzyl) to modulate solubility and target affinity, though their biological roles are uncharacterized .
EZH2 Inhibition Context: EPZ011989 and Valemetostat share the dihydropyridinone core but achieve nanomolar potency through bulky hydrophobic groups (e.g., cyclohexylamino in EPZ011989) that stabilize interactions with EZH2’s SAM-binding pocket .
Synthetic Accessibility :
- The target compound and its analogs (DM-series) are synthesized via amide coupling, with yields ranging from 53% (DM-04) to 73% (DM-11). Melting points correlate with substituent polarity; for example, DM-07 (3-fluorobenzyl) melts at 230–231°C, while DM-06 (3,4-dimethoxybenzyl) melts at 138–140°C .
Commercial and Preclinical Status: The piperidine-4-carboxamide analog (CAS: 1707585-98-5) is marketed as a building block without disclosed bioactivity, highlighting the dihydropyridinone scaffold’s versatility in drug discovery . In contrast, Valemetostat has advanced to clinical use, underscoring the importance of strategic functionalization for therapeutic success .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via regioselective coupling reactions. A common approach involves reacting pyridine derivatives with substituted benzoyl chlorides. For example, derivatives with methyl or ethyl substituents on the pyridine ring are synthesized using palladium-catalyzed cross-coupling, achieving yields of 83–86% under optimized conditions (e.g., dichloromethane/ethyl acetate solvent systems and preparative HPLC purification) . To improve yields:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalyst tuning : Palladium catalysts with bulky ligands improve regioselectivity.
- Purification : Preparative HPLC or column chromatography resolves impurities, as shown in NMR-pure isolates (96.9% purity) .
Q. What spectroscopic techniques are most effective for characterizing structural integrity, and how are key functional groups identified?
- 1H/13C NMR : Critical for confirming the pyridine ring (δ 11.63 ppm, NH) and trimethoxybenzamide groups (δ 3.8–3.9 ppm for OCH3) .
- HRMS : Validates molecular weight (e.g., [M+H]+ = 332.1135 for analogs) .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for related naphthyridinone derivatives (e.g., bond angles and torsion angles) .
Advanced Research Questions
Q. How do structural modifications of the pyridine or benzamide moieties influence EZH2 inhibitory activity?
- Pyridine modifications : Ethyl substituents (vs. methyl) enhance lipophilicity and target binding, as seen in analogs with IC50 values <1 µM in synovial sarcoma models .
- Benzamide substitutions : Fluorination at the benzamide meta-position improves metabolic stability, while methoxy groups enhance π-π stacking with EZH2’s SAM-binding pocket .
- In silico support : Molecular docking (e.g., AutoDock Vina) predicts binding affinities by aligning the benzamide moiety with EZH2’s catalytic residues .
Q. What experimental models are appropriate for evaluating anticancer activity, and how should dose-response relationships be analyzed?
- In vitro models : Use human cancer cell lines (e.g., synovial sarcoma or breast cancer) treated with 0.1–100 µM compound for 72 hours. Assess viability via MTT assays and calculate IC50 using nonlinear regression (e.g., GraphPad Prism) .
- Mechanistic studies : Perform Western blotting for H3K27me3 reduction (EZH2 inhibition biomarker) .
- In vivo models : Xenograft mice (e.g., 5 mg/kg oral dosing) with tumor volume monitoring over 21 days .
Q. How can crystallographic data resolve structural ambiguities and guide analog design?
- Crystal structure analysis : For the naphthyridinone analog, X-ray diffraction (Mo-Kα radiation, 200 K) confirmed planar geometry of the benzamide group and hydrogen bonding between NH and carbonyl oxygen (2.89 Å), critical for stability .
- Design implications : Introduce halogen substituents (e.g., Br or Cl) at the benzamide para-position to enhance π-stacking without disrupting hydrogen bonding .
Data Contradictions and Resolution
- Synthetic yields : Variations in yields (e.g., 81–86% for ethyl vs. methyl derivatives) suggest alkyl chain length impacts steric hindrance during coupling .
- Biological activity : Analogs with trifluoromethylbenzamide (8a4) show reduced potency compared to nitro-substituted derivatives, likely due to electron-withdrawing effects altering binding .
Q. Methodological Recommendations
- SAR studies : Systematically vary substituents on both pyridine and benzamide moieties, using SPR or ITC to quantify binding kinetics.
- Purification : Prioritize preparative HPLC for analogs with polar functional groups to avoid degradation .
- Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs NMR simulator) to resolve overlapping peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
